3-[3-(Dimethylamino)propyl]phenol hydrochloride, also known as CID 78065993, is a chemical compound characterized by its unique structure and properties. With the molecular formula CHClNO, this compound is a derivative of phenol, where a dimethylamino propyl group substitutes the hydrogen atom on the aromatic ring. It is primarily utilized in scientific and industrial applications due to its reactivity and ability to participate in various chemical processes.
The compound is synthesized through specific chemical reactions involving readily available precursors. It is commonly produced in laboratory settings and can be scaled for industrial production depending on demand.
3-[3-(Dimethylamino)propyl]phenol hydrochloride falls under the category of organic compounds, specifically within the class of phenolic compounds. Its classification is significant for understanding its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 3-[3-(Dimethylamino)propyl]phenol hydrochloride typically involves a nucleophilic substitution reaction. The primary method includes:
The molecular structure of 3-[3-(Dimethylamino)propyl]phenol hydrochloride can be described as follows:
The compound's characteristics can be summarized in a table:
Property | Value |
---|---|
CAS Number | 61186-08-1 |
InChI Key | RBZKJGHCVCNWJN-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCC1=CC(=CC=C1)O.Cl |
3-[3-(Dimethylamino)propyl]phenol hydrochloride is capable of undergoing several types of chemical reactions:
The reactions yield various products such as:
The mechanism of action for 3-[3-(Dimethylamino)propyl]phenol hydrochloride involves its interaction with biological targets at the molecular level:
This mechanism suggests potential applications in therapeutic contexts where modulation of enzyme activity is desired.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Not specified |
These properties are crucial for determining the handling and application methods for this compound in laboratory settings.
3-[3-(Dimethylamino)propyl]phenol hydrochloride has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: